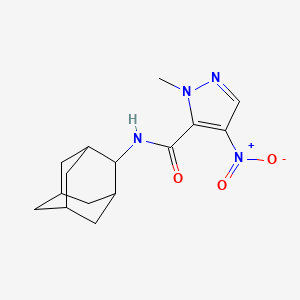
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, also known as A-967079, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by noxious stimuli such as heat, acid, and capsaicin. A-967079 has been shown to be a potent and selective antagonist of TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.
Mécanisme D'action
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a competitive antagonist of TRPV1, meaning that it binds to the same site on the channel as the agonist (e.g., capsaicin) and prevents its activation. By blocking the activation of TRPV1, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the influx of calcium ions into the cell, which is a key step in the signaling pathway downstream of TRPV1 activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide are primarily related to its antagonism of TRPV1. By blocking TRPV1 activation, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain perception and inflammation. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation and migration of cancer cells that express TRPV1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its potency and selectivity for TRPV1. This allows researchers to study the effects of TRPV1 antagonism with minimal off-target effects. However, one limitation of using N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research involving N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is the role of TRPV1 in chronic pain conditions, such as neuropathic pain and fibromyalgia. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may also have potential as a therapeutic agent for cancer, as it has been shown to inhibit the proliferation and migration of cancer cells. Additionally, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide may have applications in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves several steps, including the preparation of the starting materials and the coupling of these materials to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
Applications De Recherche Scientifique
N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the role of TRPV1 in various physiological and pathological processes. For example, N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to investigate the role of TRPV1 in pain perception, inflammation, and cancer. N-2-adamantyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has also been used to study the effects of TRPV1 antagonism on the cardiovascular system, the respiratory system, and the gastrointestinal system.
Propriétés
IUPAC Name |
N-(2-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-14(12(7-16-18)19(21)22)15(20)17-13-10-3-8-2-9(5-10)6-11(13)4-8/h7-11,13H,2-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWDUQDQYPBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Adamantyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)